(R,S)-Norcotinine-pyridyl-d4

Description

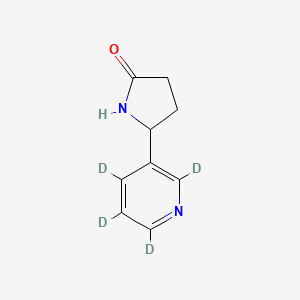

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/i1D,2D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFANIORDKRCCA-NMRLXUNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662157 |

Source

|

| Record name | 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-70-3 |

Source

|

| Record name | 5-(3-Pyridinyl-2,4,5,6-d4)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020719-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R,S)-Norcotinine-pyridyl-d4 chemical properties

An In-Depth Technical Guide to (R,S)-Norcotinine-pyridyl-d4 for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of (R,S)-Norcotinine-pyridyl-d4, a critical analytical tool for researchers in toxicology, pharmacology, and drug metabolism. As a deuterated stable isotope-labeled internal standard, its primary function is to enable precise and accurate quantification of norcotinine, a key metabolite of nicotine, in complex biological matrices. This document delineates its fundamental chemical properties, the rationale behind its synthesis and isotopic labeling, and its application in advanced analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). We further explore its indispensable role in pharmacokinetic and metabolic studies, providing field-proven insights and detailed experimental protocols to empower researchers in achieving robust and reproducible results.

Introduction: The Quintessential Standard for Nicotine Metabolite Analysis

(R,S)-Norcotinine-pyridyl-d4 is the deuterated isotopologue of norcotinine, a significant secondary metabolite of nicotine.[1] Norcotinine is formed in the body through the metabolic pathways of both cotinine and nornicotine.[2][3] The quantification of these metabolites is fundamental to understanding nicotine's complex pharmacokinetics, assessing tobacco exposure, and developing smoking cessation therapies.[4][5]

The introduction of four deuterium atoms onto the pyridyl ring of the norcotinine molecule imparts a mass shift of +4 Da (Daltons) without significantly altering its chemical behavior. This property makes (R,S)-Norcotinine-pyridyl-d4 an ideal internal standard for mass spectrometry-based bioanalysis.[6] In quantitative workflows, it is spiked into biological samples at a known concentration at the beginning of the sample preparation process. Because it behaves nearly identically to the endogenous, non-labeled analyte (norcotinine) during extraction, chromatography, and ionization, any sample loss or matrix-induced signal suppression/enhancement affects both the standard and the analyte proportionally.[7] This co-eluting, stable isotope-labeled internal standard (SIL-IS) normalizes the analytical response, correcting for variability and ensuring the highest degree of accuracy and precision in the final concentration measurement.[6][7] Its use has become the gold standard in regulated bioanalysis and advanced metabolic research.[6]

Physicochemical Properties

The fundamental properties of (R,S)-Norcotinine-pyridyl-d4 are summarized below. This information is critical for method development, storage, and handling.

| Property | Value | Reference(s) |

| Chemical Name | 5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one | [8][9] |

| Synonyms | (R,S)-Norcotinine-d4; 5-(3-Pyridinyl)-2-pyrrolidinone-pyridyl-d4 | [8][10] |

| CAS Number | 1020719-70-3 | [8][11] |

| Unlabeled CAS Number | 17708-87-1 | [8][9] |

| Molecular Formula | C₉H₆D₄N₂O | [10][11] |

| Molecular Weight | 166.21 g/mol | [1][11] |

| Appearance | Off-White to Pale Brown Solid | [10] |

| Purity | Typically >95% (HPLC) | [8] |

| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol | [11] |

| Storage Temperature | -20°C | [8][11] |

Synthesis Rationale and Isotopic Labeling

The synthesis of (R,S)-Norcotinine-pyridyl-d4 is a multi-step process designed to strategically incorporate deuterium atoms at positions resistant to back-exchange under typical physiological and analytical conditions.

Conceptual Synthesis Pathway: A common strategy involves starting with a heavily deuterated pyridine precursor, such as pyridine-d5.[12]

-

Functionalization of the Deuterated Ring: Pyridine-d5 undergoes bromination to produce 3-bromopyridine-d4. This positions a reactive group at the desired 3-position of the pyridine ring.[12]

-

Carbon Chain Elaboration: The bromo-derivative is converted to a nicotinic acid-d4 analog, which is subsequently esterified.[12]

-

Ring Formation: The deuterated ethyl nicotinate-d4 is condensed with a protected pyrrolidinone derivative. This key step joins the two ring systems.[12]

-

Final Reduction: The resulting intermediate is hydrolyzed, decarboxylated, and finally reduced (e.g., with sodium borohydride) to yield the final (R,S)-Norcotinine-pyridyl-d4 product.[12]

Causality Behind the Labeling Position: The deuterium labels are placed on the aromatic pyridyl ring for a critical reason: stability. Hydrogen atoms on aromatic carbons are not acidic and do not readily exchange with protons from solvents like water or methanol under typical experimental conditions. Placing the labels here ensures the isotopic purity of the standard is maintained throughout sample storage, preparation, and analysis, a crucial aspect for a self-validating protocol.[13] Labeling at other positions, such as those adjacent to carbonyl or nitrogen atoms, could risk isotopic exchange, compromising quantitative accuracy.[13]

Analytical Applications & Quantitative Methodology

The primary application of (R,S)-Norcotinine-pyridyl-d4 is as an internal standard for the quantification of norcotinine in biological samples (e.g., urine, plasma, meconium) by LC-MS/MS.[14][15]

Exemplary Protocol: Quantification of Total Norcotinine in Human Urine

This protocol provides a robust framework for the accurate measurement of norcotinine. It is a self-validating system because the internal standard is carried through every step, inherently correcting for procedural variability.

1. Preparation of Reagents and Standards:

-

Calibration Standards: Prepare a stock solution of unlabeled (R,S)-Norcotinine in methanol. Serially dilute this stock into control (blank) human urine to create a calibration curve (e.g., 1-500 ng/mL).

-

Internal Standard (IS) Working Solution: Prepare a solution of (R,S)-Norcotinine-pyridyl-d4 in methanol at a fixed concentration (e.g., 100 ng/mL).[15]

-

Enzyme Solution: Prepare a β-glucuronidase solution in an appropriate buffer (e.g., 0.5 M ammonium acetate, pH 5.1).[15] This step is crucial because a significant fraction of nicotine metabolites are excreted as glucuronide conjugates; enzymatic hydrolysis ensures the measurement of total norcotinine (free + conjugated).[15]

2. Sample Preparation (Solid Phase Extraction - SPE):

-

Aliquot: Pipette 250 µL of each urine sample, calibrator, and quality control (QC) sample into a 2 mL microcentrifuge tube.

-

Spiking: Add 40 µL of the IS Working Solution to all tubes except for "double blank" samples. Vortex briefly.

-

Hydrolysis: Add 100 µL of the β-glucuronidase solution. Cap the tubes, vortex, and incubate at 37°C for 2-4 hours. This incubation allows the enzyme to cleave the glucuronide moiety.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then HPLC-grade water.

-

Load: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with an acidic aqueous solution (e.g., 1% HCl in water) to remove neutral and acidic interferences. Follow with a methanol wash to remove less polar interferences. The analytes, being basic, are retained on the cation exchange sorbent.

-

Elute: Elute the analytes and the internal standard from the cartridge using a small volume (e.g., 1 mL) of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~35°C. Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).[16]

3. LC-MS/MS Analysis:

-

LC Column: Raptor Biphenyl column or equivalent C18 column suitable for separating basic compounds.[16] Chromatographic separation is essential to resolve norcotinine from potential isomers like anabasine and nicotine, which can share the same mass transitions.[16]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: A fast gradient from 10% B to 70% B over ~3 minutes.[16]

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.

- Norcotinine: e.g., Q1: 163.1 m/z → Q3: 106.1 m/z

- (R,S)-Norcotinine-pyridyl-d4: e.g., Q1: 167.1 m/z → Q3: 110.1 m/z

4. Data Analysis:

-

Integrate the peak areas for both norcotinine and norcotinine-d4.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for each sample.

-

Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators.

-

Determine the concentration of norcotinine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

Role in Metabolic and Pharmacokinetic (DMPK) Studies

The precise data generated using (R,S)-Norcotinine-pyridyl-d4 is invaluable for DMPK studies.

-

Metabolic Phenotyping: Accurate quantification of the full panel of nicotine metabolites, including norcotinine, helps characterize an individual's metabolic profile (e.g., fast vs. slow metabolizer), which can influence smoking behavior and cessation success.[2]

-

Pharmacokinetic Modeling: Reliable concentration-time data for norcotinine allows for the development of robust pharmacokinetic models, describing the absorption, distribution, metabolism, and excretion of nicotine and its byproducts.[17]

-

Toxicology and Exposure Assessment: In studies of tobacco or nicotine replacement product exposure, quantifying metabolites like norcotinine provides a more complete picture of the metabolic fate and potential toxicological burden.[4] The use of deuterated standards in these studies is often recommended or required by regulatory agencies to ensure data integrity.[7]

Handling, Storage, and Safety

As a Senior Application Scientist, I must emphasize that adherence to proper laboratory procedures is paramount for both personnel safety and data integrity.

-

Storage: The compound should be stored at -20°C in a tightly sealed vial to prevent degradation.[8][11]

-

Handling: (R,S)-Norcotinine-pyridyl-d4 is typically supplied as a solid or in solution. It should be handled in a well-ventilated area or fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[18][19] Although a full toxicological profile is not available, its non-deuterated counterpart is biologically active.[20] Therefore, exposure should be minimized.

-

Safety Data Sheet (SDS): Always consult the specific SDS provided by the supplier before handling the material.[18][19] The SDS contains detailed information on hazards, first aid measures, and disposal procedures.

Conclusion

(R,S)-Norcotinine-pyridyl-d4 is more than just a chemical; it is an enabling tool for high-fidelity scientific research. Its rational design as a stable isotope-labeled internal standard provides the analytical robustness required to confidently explore the nuances of nicotine metabolism. By correcting for inevitable experimental variability, it allows researchers to generate the trustworthy, reproducible data necessary to advance our understanding of pharmacology, toxicology, and the development of effective public health strategies related to tobacco use.

References

-

(r,s)-norcotinine-pyridyl-d4 suppliers USA. USA Chemical Suppliers. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. PubMed. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

-

Biochemistry of nicotine metabolism and its relevance to lung cancer. National Institutes of Health (NIH). [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

MSDS of (R,S)-Nornicotine-d4. Capot Chemical Co.,Ltd. [Link]

-

Nornicotine | C9H12N2 | CID 91462. PubChem, National Institutes of Health (NIH). [Link]

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. [Link]

-

Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate. [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central, National Institutes of Health (NIH). [Link]

-

Norcotinine | C9H10N2O | CID 413. PubChem, National Institutes of Health (NIH). [Link]

-

Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative. ResearchGate. [Link]

-

Total enantioselective synthesis of (S)-Nicotine. Universite de Geneve. [Link]

-

Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central, National Institutes of Health (NIH). [Link]

-

A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scirp.org. [Link]

-

Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. National Institutes of Health (NIH). [Link]

-

Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. [Link]

-

Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. [Link]

Sources

- 1. Buy (R,S)-Norcotinine-pyridyl-d4 (EVT-1439339) | 1020719-70-3 [evitachem.com]

- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norcotinine | C9H10N2O | CID 413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. (R,S)-Norcotinine-pyridyl-d4 | LGC Standards [lgcstandards.com]

- 9. (R,S)-Norcotinine-pyridyl-d4 | LGC Standards [lgcstandards.com]

- 10. (r,s)-norcotinine-pyridyl-d4 suppliers USA [americanchemicalsuppliers.com]

- 11. 1020719-70-3 CAS MSDS ((R,S)-NORCOTININE-PYRIDYL-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. capotchem.cn [capotchem.cn]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Analytical Challenge of Nicotine Metabolism

An In-depth Technical Guide to (R,S)-Norcotinine-pyridyl-d4 (CAS: 1020719-70-3) A Senior Application Scientist's Field Guide to a Critical Internal Standard in Nicotine Metabolism Research

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive technical overview of (R,S)-Norcotinine-pyridyl-d4. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind its application, provides validated workflows, and grounds its utility in the broader context of nicotine pharmacology and toxicology.

The study of nicotine metabolism is fundamental to understanding tobacco dependence, assessing exposure to tobacco smoke, and developing effective smoking cessation therapies.[1][2] Nicotine undergoes extensive biotransformation in humans, primarily catalyzed by the cytochrome P450 (CYP) enzyme system, particularly CYP2A6.[3][4] While the conversion of nicotine to cotinine represents the major metabolic pathway (70-80%), a constellation of minor metabolites provides deeper insights into individual metabolic phenotypes and exposure profiles.[2][5]

Among these is (R,S)-Norcotinine , a metabolite formed through the N-demethylation of cotinine.[6][7] Although a minor metabolite, its accurate quantification is crucial for comprehensive metabolic profiling. The inherent complexity and variability of biological matrices (e.g., plasma, urine, saliva) present a significant analytical challenge.[8] To achieve the accuracy and precision demanded in clinical and toxicological research, a robust internal standard is not merely beneficial—it is essential.

This guide focuses on (R,S)-Norcotinine-pyridyl-d4 , the stable isotope-labeled (SIL) analogue of norcotinine. We will explore its physicochemical properties, its metabolic context, and its core application as a "gold standard" internal standard in mass spectrometry-based bioanalysis.

Physicochemical Profile and Structural Characterization

(R,S)-Norcotinine-pyridyl-d4 is specifically designed for use in mass spectrometry. The incorporation of four deuterium atoms onto the pyridine ring introduces a mass shift of +4 Da relative to the endogenous analyte. This isotopic labeling is the cornerstone of its function as an internal standard.

Table 1: Key Physicochemical Properties of (R,S)-Norcotinine-pyridyl-d4

| Property | Value | Source(s) |

| Chemical Name | 5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one | [9] |

| Synonym | 2-Pyrrolidinone, 5-(3-pyridinyl-2,4,5,6-d4)- | [10] |

| CAS Number | 1020719-70-3 | [11] |

| Molecular Formula | C₉H₆D₄N₂O | [11] |

| Molecular Weight | 166.21 g/mol | [9][11] |

| Unlabeled CAS | 17708-87-1 ((R,S)-Norcotinine) | [6][9] |

| Typical Purity | >95% (by HPLC) | [9][12] |

| Physical Format | Neat (Solid/Oil) | [9][10] |

| Storage Temperature | -20°C | [9] |

The deuteration on the stable aromatic pyridine ring ensures that the deuterium atoms are not labile and will not exchange under typical extraction or chromatographic conditions. This stability is critical for maintaining the mass difference between the standard and the analyte throughout the analytical process.

Metabolic Context: The Origin of Norcotinine

To appreciate the role of the internal standard, one must first understand the analyte's place in the metabolic landscape. Norcotinine is a downstream product in the complex cascade of nicotine biotransformation. Its formation highlights secondary metabolic pathways beyond the primary conversion to cotinine and trans-3'-hydroxycotinine.

Figure 1. Simplified metabolic pathway of nicotine, highlighting the formation routes of (R,S)-Norcotinine.

As illustrated in Figure 1, norcotinine is primarily formed from the N-demethylation of cotinine.[7] Some studies also suggest it can be formed from the oxidation of nornicotine, which itself is a minor metabolite of nicotine.[13] Accurately measuring norcotinine helps create a more complete picture of an individual's nicotine metabolic profile.

Core Application: The Principle of Isotope Dilution Mass Spectrometry

(R,S)-Norcotinine-pyridyl-d4's primary and intended application is as an internal standard (ISTD) for isotope dilution mass spectrometry, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][14][15] This is considered the definitive method for quantitative bioanalysis.[1]

The Causality Behind Using a SIL-ISTD:

-

Compensating for Matrix Effects: Biological samples contain a complex mixture of lipids, salts, and proteins that can suppress or enhance the ionization of the target analyte in the mass spectrometer source. Because the SIL-ISTD is chemically identical to the analyte, it experiences the exact same matrix effects. By measuring the ratio of the analyte to the ISTD, these effects are nullified.

-

Correcting for Sample Loss: During multi-step sample preparation procedures (extraction, evaporation, reconstitution), some amount of the analyte is invariably lost. The SIL-ISTD is added at the very beginning of this process. Since it behaves identically to the analyte, it is lost in the same proportion. The final analyte/ISTD ratio therefore remains constant, correcting for any recovery inconsistencies.

-

Accounting for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected because both compounds are affected equally in a single run.

The use of a SIL-ISTD like (R,S)-Norcotinine-pyridyl-d4 transforms a relative measurement into a highly accurate and precise absolute quantification.

A Validated Workflow for Norcotinine Quantification in Human Urine

This section outlines a representative, self-validating protocol for the quantification of total norcotinine in human urine, synthesized from methodologies described in the scientific literature.[8][15]

Figure 2. Experimental workflow for the quantification of norcotinine in a biological matrix.

Protocol: Step-by-Step Methodology

1. Preparation of Standards and Internal Standard Solution:

-

Expertise: Prepare a stock solution of (R,S)-Norcotinine-pyridyl-d4 in methanol (e.g., 100 µg/mL). From this, create a dilute working ISTD spiking solution (e.g., 20 µg/mL in acidified water).[15] The use of acidified water improves the stability of the protonated amine.

-

Trustworthiness: A gravimetrically prepared stock solution ensures the highest accuracy for the starting concentration.

2. Sample Preparation (Urine):

-

Objective: To measure total norcotinine (free and glucuronide-conjugated), enzymatic hydrolysis is required.[8][15]

-

Steps:

-

Aliquot 200 µL of urine sample, calibrator, or quality control (QC) into a 2 mL tube.

-

Add 50 µL of the ISTD working solution to every tube (except blanks). Vortex briefly.

-

Add 200 µL of a β-glucuronidase enzyme solution prepared in an ammonium acetate buffer (pH ~5).[8][15] This buffer provides the optimal pH for enzyme activity.

-

Incubate the mixture (e.g., at 37°C for 2-4 hours or overnight) to cleave the glucuronide conjugate.

-

Precipitate proteins by adding 600 µL of cold acetone.[15] Acetone is an effective precipitant and is volatile, facilitating later evaporation. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 min).

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 20 mM ammonium acetate in water) for LC-MS/MS analysis.[16] This ensures compatibility with the chromatographic system.

-

3. LC-MS/MS Analysis:

-

Rationale: Chromatographic separation is essential to resolve norcotinine from isomeric compounds and matrix interferences. Tandem mass spectrometry provides exquisite selectivity and sensitivity.

-

Example Conditions:

Table 2: Illustrative LC-MS/MS Parameters

Parameter Setting LC Column Reversed-Phase C18, 3 µm (e.g., 150 x 0.5 mm)[16] Mobile Phase A 20 mM Ammonium Acetate in Water Mobile Phase B Acetonitrile with 0.1% Formic Acid Flow Rate 0.4 - 0.7 mL/min[3][8] Injection Volume 10 - 50 µL[3] MS System Triple Quadrupole Mass Spectrometer Ionization Mode Electrospray Ionization, Positive (ESI+) | Monitoring Mode | Multiple Reaction Monitoring (MRM) |

-

MRM Transitions: The heart of the quantitative method lies in monitoring specific precursor-to-product ion transitions.

Table 3: Exemplary MRM Transitions for Norcotinine Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Rationale (R,S)-Norcotinine 163.1 80.0 [M+H]⁺ → Fragmentation of pyrrolidinone ring[3][16] | (R,S)-Norcotinine-pyridyl-d4 (ISTD) | 167.1 | 84.0 | [M+4+H]⁺ → Corresponding fragment with d4 label[3] |

4. Data Processing and Quantification:

-

The instrument software integrates the peak areas for both the norcotinine and norcotinine-d4 MRM transitions.

-

A calibration curve is constructed by plotting the peak area ratio (Norcotinine / Norcotinine-d4) against the known concentrations of the prepared calibrators. A linear regression with 1/x weighting is typically applied.[3]

-

The concentration of norcotinine in the unknown samples is then calculated from this regression equation.

Conclusion: An Indispensable Tool for High-Integrity Research

(R,S)-Norcotinine-pyridyl-d4 (CAS: 1020719-70-3) is more than a chemical reagent; it is an enabling tool for generating high-fidelity quantitative data in the complex field of nicotine research. Its role as a stable isotope-labeled internal standard is critical for overcoming the inherent challenges of bioanalysis, ensuring that data on nicotine exposure and metabolism are both accurate and reproducible. For any researcher, clinical scientist, or drug development professional investigating the intricate pathways of nicotine, the proper use of this standard is a prerequisite for achieving data of the highest scientific integrity.

References

-

(±)-Nornicotine-d4. Cayman Chemical.

-

Cognard, E., & Staub, C. (2003). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Clinical Chemistry and Laboratory Medicine, 41(12), 1599-1607.

-

Dempsey, D., et al. (2012). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. NIH Public Access.

-

Gosetti, F., et al. (2013). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. University of Turin.

-

Nicotine Metabolite Ratio - Serum and Saliva. National Institute of Environmental Health Sciences. (2021).

-

CAS RN 1020719-70-3. Fisher Scientific.

-

(R,S)-Norcotinine-pyridyl-d4. EvitaChem.

-

(R,S)-Norcotinine-pyridyl-d4, TRC 1 mg. Toronto Research Chemicals.

-

Application Note: Quantification of Nicotine Metabolites in Human Plasma Using Myosmine- d4 as an Internal Standard by LC-MS. Benchchem.

-

(R,S)-Norcotinine-pyridyl-d4, TRC 1 mg. Toronto Research Chemicals.

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology.

-

Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE.

-

Cayman Chemical -NornIcotIn-d4 10mg. Fisher Scientific.

-

(±)-Nornicotine. Cayman Chemical.

-

Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493.

-

(R,S)-Norcotinine-pyridyl-d4. LGC Standards.

-

Norcotinine. PubChem.

-

Zevin, S., et al. (1997). Cotinine effects on nicotine metabolism. Clinical Pharmacology & Therapeutics, 61(6), 649-657.

-

(R,S)-Norcotinine-pyridyl-[d4]. BOC Sciences.

-

1292911-83-1 3-TRANS-HYDROXY NORCOTININE. LookChem.

-

1020719-70-3((R,S)-NORCOTININE-PYRIDYL-D4) Product Description. ChemicalBook.

-

鸟氨酸-吡啶基- Norcotinine-pyridyl-d4. DXY.

-

Gray, T. R., et al. (2010). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Biomedical Chromatography.

-

(R,S)-Norcotinine-pyridyl-d4. LGC Standards.

-

Nicotine metabolism. Following nicotine uptake in the body, nicotine is... ResearchGate.

-

Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate.

-

Benowitz, N. L., et al. (1993). Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers. Clinical Pharmacology & Therapeutics, 53(3), 316-323.

-

(R,S)-Norcotinine-pyridyl-d4. ECHO CHEMICAL CO., LTD..

-

Search Results. Cayman Chemical.

-

Kyerematen, G. A., et al. (1988). Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers. Clinical Pharmacology & Therapeutics, 44(6), 641-651.

-

(−)-Cotinine. Cayman Chemical.

-

Nornicotine-d4. ChemTik Products.

-

Cheng, S. B., & Hoffmann, D. (1981). Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative. Journal of Labelled Compounds and Radiopharmaceuticals.

-

(R,S)-Nornicotine. Biosynth.

-

Analysis of Nicotine Metabolites in Three Ethnic Groups. University of Minnesota Digital Conservancy.

-

Determination of (R)-(+)- and (S)-(-)-Nicotine Chirality in Puff Bar E-Liquids. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norcotinine | C9H10N2O | CID 413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R,S)-Norcotinine-pyridyl-d4 | LGC Standards [lgcstandards.com]

- 10. (R,S)-Norcotinine-pyridyl-d4 | LGC Standards [lgcstandards.com]

- 11. 1020719-70-3 CAS MSDS ((R,S)-NORCOTININE-PYRIDYL-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. CAS RN 1020719-70-3 | Fisher Scientific [fishersci.pt]

- 13. researchgate.net [researchgate.net]

- 14. Buy (R,S)-Norcotinine-pyridyl-d4 (EVT-1439339) | 1020719-70-3 [evitachem.com]

- 15. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. conservancy.umn.edu [conservancy.umn.edu]

(R,S)-Norcotinine-pyridyl-d4: A Technical Guide for Bioanalytical Applications

An In-depth Examination of its Properties, Synthesis, and Application as an Internal Standard in Isotope Dilution Mass Spectrometry

Introduction: The Gold Standard for Nicotine Metabolite Quantification

(R,S)-Norcotinine-pyridyl-d4 is a high-purity, stable isotope-labeled form of norcotinine, a minor metabolite of nicotine. The designation "pyridyl-d4" signifies the replacement of four hydrogen atoms on the pyridine ring with deuterium atoms. This isotopic labeling renders it an indispensable tool in modern bioanalytical chemistry, particularly as an internal standard for quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS). Its structural and chemical similarity to the endogenous analyte, norcotinine, combined with its distinct mass difference, allows for unparalleled accuracy and precision in quantifying nicotine exposure and metabolism.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the chemical properties of (R,S)-Norcotinine-pyridyl-d4, the principles of its application, a detailed experimental protocol for its use in a clinical research context, and the regulatory framework guiding such analyses.

Chapter 1: Physicochemical Properties and Structural Elucidation

(R,S)-Norcotinine-pyridyl-d4 is the deuterated analog of (R,S)-Norcotinine, which is a metabolite of Cotinine.[1] The "(R,S)" prefix indicates the compound is a racemic mixture, containing equal amounts of both (R) and (S) enantiomers. The key feature is the incorporation of four deuterium atoms on the pyridyl ring, which is crucial for its function as an internal standard.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one | [1] |

| CAS Number | 1020719-70-3 | [1] |

| Molecular Formula | C₉H₆D₄N₂O | [1] |

| Molecular Weight | 166.21 g/mol | [1] |

| Appearance | White to Light Brown Solid | [2] |

| Storage Temp. | -20°C Freezer | [2] |

| Solubility | Slightly soluble in Acetone, Chloroform, Methanol | [2] |

The synthesis of (R,S)-Norcotinine-pyridyl-d4 involves specialized deuteration processes, such as exchange reactions with deuterated solvents or reduction reactions using deuterated agents, to achieve high isotopic purity.[3] This ensures a minimal contribution from the unlabeled species, which is critical for accurate quantification.

Caption: Structure of (R,S)-Norcotinine-pyridyl-d4.

Chapter 2: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides exceptional accuracy and precision, making it a definitive method for quantitative analysis.[4][5] The core principle involves adding a known amount of an isotopically labeled version of the analyte—in this case, (R,S)-Norcotinine-pyridyl-d4—to the sample at the earliest stage of analysis.[]

This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte (norcotinine) and therefore experiences the same behavior and potential losses during every step of the sample preparation and analysis workflow (e.g., extraction, derivatization, and injection).[7] However, due to the mass difference from the deuterium labels, the SIL-IS can be distinguished from the native analyte by the mass spectrometer.

By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, the initial concentration of the analyte can be calculated with high accuracy. This ratio remains constant regardless of sample loss or variations in instrument response, effectively correcting for matrix effects and improving method robustness.[4][7]

Chapter 3: Role in Nicotine Metabolite Profiling

Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6.[8] The major metabolic pathway involves the C-oxidation of nicotine to cotinine, which is then further metabolized to compounds like trans-3'-hydroxycotinine.[[“]][10] Norcotinine is a minor metabolite produced by the demethylation of cotinine.[11] Accurate measurement of these metabolites is crucial for understanding nicotine pharmacokinetics, assessing exposure to tobacco products, and evaluating the efficacy of smoking cessation therapies.[12]

Caption: Simplified major metabolic pathway of nicotine.

The ratio of trans-3'-hydroxycotinine to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a key biomarker for CYP2A6 activity and the rate of nicotine metabolism.[[“]] While norcotinine is a minor metabolite, its precise quantification contributes to a more complete metabolic profile, which can be valuable in pharmacogenomic studies and forensic toxicology analysis.[11][13]

Chapter 4: Experimental Protocol: Quantification of Norcotinine in Human Urine by LC-MS/MS

This section outlines a validated, high-throughput protocol for the simultaneous measurement of norcotinine and other nicotine metabolites in human urine, employing (R,S)-Norcotinine-pyridyl-d4 as an internal standard. The method is adapted from established procedures and follows regulatory guidelines.[12][14]

4.1. Materials and Reagents

-

Analytes: Nicotine, Cotinine, trans-3'-hydroxycotinine, Nornicotine, Norcotinine, Anabasine certified reference standards.

-

Internal Standards: (R,S)-Norcotinine-pyridyl-d4 and corresponding deuterated analogs for other analytes (e.g., Nicotine-d4, Cotinine-d3).

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid.

-

Sample Matrix: Pooled human urine from non-smokers for calibration standards and quality controls (QCs).

4.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.

-

Working Standard Mixture: Combine and dilute stock solutions to create a mixed working standard solution containing all analytes. Serially dilute this mixture to prepare calibration standards across the desired linear range (e.g., 2-1,000 ng/mL for norcotinine).[11]

-

Internal Standard (IS) Spiking Solution: Prepare a mixture of all deuterated internal standards in acetonitrile at a fixed concentration (e.g., 100 ng/mL).[15]

4.3. Sample Preparation (Dilute-and-Shoot) This simple and rapid method is suitable for high-throughput analysis.[14]

-

Aliquot 30 µL of urine sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 90 µL of the IS Spiking Solution (containing (R,S)-Norcotinine-pyridyl-d4 and other internal standards) to each tube.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for urine sample analysis.

4.4. LC-MS/MS Instrumentation and Parameters

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A reversed-phase C18 or Biphenyl column is effective for separating the analytes.[11]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient elution to resolve all analytes within a short run time (e.g., 6.5 minutes).[14]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z |

| Norcotinine | 163.1 | 80.1 |

| (R,S)-Norcotinine-pyridyl-d4 (IS) | 167.1 | 80.1 |

| Nicotine | 163.2 | 132.1 |

| Cotinine | 177.1 | 98.0 |

| trans-3'-Hydroxycotinine | 193.1 | 80.1 |

Note: Specific transitions should be optimized for the instrument used.

Chapter 5: Data Analysis, Validation, and Regulatory Compliance

5.1. Quantification A calibration curve is constructed by plotting the peak area ratio of the analyte to its corresponding internal standard against the nominal concentration of the calibrators. A weighted (e.g., 1/x²) linear regression is typically used to fit the data. The concentration of norcotinine in unknown samples is then determined from this curve.

5.2. Method Validation The analytical method must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17] The International Council for Harmonisation (ICH) M10 guideline is the current standard.[18] Key validation parameters include:

-

Selectivity and Specificity: Ensuring no significant interference from endogenous matrix components at the retention times of the analyte and IS.[14]

-

Linearity: Establishing the range over which the assay is accurate and precise.

-

Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (low, medium, high) on different days. Intra- and inter-day precision should typically be <15% CV, and accuracy should be within ±15% of the nominal value.[14]

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.[19]

-

Matrix Effect: Assessing the suppression or enhancement of ionization caused by the biological matrix. The use of a co-eluting SIL-IS like (R,S)-Norcotinine-pyridyl-d4 is the most effective way to compensate for matrix effects.[12]

-

Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw cycles, bench-top, long-term storage).

Conclusion

(R,S)-Norcotinine-pyridyl-d4 is a critical reagent for the accurate and reliable quantification of norcotinine in complex biological matrices. Its role as a stable isotope-labeled internal standard in Isotope Dilution Mass Spectrometry represents the gold standard in bioanalysis. By compensating for variations in sample preparation and instrumental analysis, it enables researchers to generate high-quality, defensible data essential for clinical pharmacology, toxicology, and drug development studies related to nicotine metabolism. Adherence to rigorous validation protocols ensures that the data generated meets the stringent requirements of the scientific and regulatory communities.

References

- Nicotine Metabolism in the Body: Pathways, Enzymes, and Individual Variation - Consensus. (n.d.). Consensus.

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

-

Hecht, S. S., & Stepanov, I. (2010). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of Nucleic Acids, 2010, 615721. Retrieved from [Link]

-

Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. Current Drug Metabolism, 6(5), 493–502. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. Retrieved from [Link]

-

GPnotebook. (2018, August 16). Nicotine metabolism and smoking. GPnotebook. Retrieved from [Link]

-

Gao, H., et al. (2013). High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites. Rapid Communications in Mass Spectrometry, 27(2), 217–226. Retrieved from [Link]

-

Chen, G., et al. (2012). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 21(7), 1045–1054. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved from [Link]

-

Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Retrieved from [Link]

-

De Leenheer, A. P., & Thienpont, L. M. (1991). Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. Annali dell'Istituto Superiore di Sanità, 27(3), 401–410. Retrieved from [Link]

-

Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. Retrieved from [Link]

-

Kim, S., et al. (2021). A Simple and High-throughput LC-MS/MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH cotinine, Nornicotine, and Anabasine in Urine and its Application in the General Korean Population. Journal of Analytical Toxicology, 45(1), 58–66. Retrieved from [Link]

-

Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 20(10), 2164–2173. Retrieved from [Link]

-

McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. Retrieved from [Link]

-

Himes, S. K., et al. (2012). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography B, 907, 107–113. Retrieved from [Link]

-

McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. Retrieved from [Link]

-

Kim, S., et al. (2021). Simple and High-Throughput LC–MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of Analytical Toxicology, 45(1), 58-66. Retrieved from [Link]

-

Al-Delaimy, W. K., et al. (2014). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 958, 10-21. Retrieved from [Link]

-

Florek, E., et al. (2021). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 26(15), 4583. Retrieved from [Link]

-

Kim, I., et al. (2006). Simultaneous determination of nicotine, cotinine, norcotinine, and trans-3'-hydroxycotinine in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 844(1), 116-122. Retrieved from [Link]

Sources

- 1. (R,S)-Norcotinine-pyridyl-d4 | LGC Standards [lgcstandards.com]

- 2. 1020719-70-3 CAS MSDS ((R,S)-NORCOTININE-PYRIDYL-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Buy (R,S)-Norcotinine-pyridyl-d4 (EVT-1439339) | 1020719-70-3 [evitachem.com]

- 4. benchchem.com [benchchem.com]

- 5. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gpnotebook.com [gpnotebook.com]

- 9. consensus.app [consensus.app]

- 10. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 12. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 17. moh.gov.bw [moh.gov.bw]

- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 19. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(R,S)-Norcotinine-pyridyl-d4 structure

An In-Depth Technical Guide to (R,S)-Norcotinine-pyridyl-d4: Structure, Synthesis, and Bioanalytical Applications

Executive Summary

This guide provides a comprehensive technical overview of (R,S)-Norcotinine-pyridyl-d4, a critical tool for researchers in toxicology, pharmacology, and drug metabolism. As a stable isotope-labeled analog of norcotinine, its primary and indispensable role is as an internal standard for quantitative bioanalysis by mass spectrometry. We will delve into the metabolic relevance of norcotinine, the principles of stable isotope dilution analysis that necessitate the use of deuterated standards, the compound's structural and physicochemical properties, plausible synthetic routes, and a detailed protocol for its application in a validated LC-MS/MS workflow. This document is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this compound in their studies.

The Rationale for (R,S)-Norcotinine-pyridyl-d4 in Nicotine Research

Norcotinine: A Key Node in Nicotine Metabolism

Norcotinine is a metabolite of nicotine, the primary psychoactive alkaloid in tobacco.[1] Its formation in humans can occur via two principal pathways: the oxidation of nornicotine (a primary metabolite of nicotine) or the N-demethylation of cotinine (the major proximate metabolite of nicotine).[2][3] Although considered a minor metabolite, accurate quantification of norcotinine is crucial for constructing a complete pharmacokinetic profile of nicotine, assessing tobacco exposure, and understanding individual variations in drug metabolism, which are often governed by enzymes like cytochrome P450 2A6 (CYP2A6).[2]

Caption: Simplified metabolic pathways leading to the formation of Norcotinine.

The Principle of Stable Isotope Dilution Analysis (SIDA)

Quantitative mass spectrometry is susceptible to variations in instrument response, sample preparation efficiency, and matrix effects, where co-eluting compounds from a biological sample can suppress or enhance the ionization of the target analyte. The gold standard for mitigating these issues is Stable Isotope Dilution Analysis (SIDA).[4][5]

This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to every sample at the very beginning of the workflow.[6] The IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because the IS and the native analyte behave identically during extraction, chromatography, and ionization, any loss or signal fluctuation affects both compounds proportionally. The mass spectrometer can distinguish between the analyte and the IS based on their mass difference. By measuring the ratio of the analyte signal to the IS signal, one can calculate the analyte's concentration with exceptional accuracy and precision, as the ratio remains constant regardless of analytical variability.

Why (R,S)-Norcotinine-pyridyl-d4 is an Ideal Internal Standard

(R,S)-Norcotinine-pyridyl-d4 is purpose-built for SIDA of norcotinine for several key reasons:

-

Sufficient Mass Shift: The incorporation of four deuterium atoms (+4 Da) provides a clear mass difference from the native analyte, preventing isotopic overlap and ensuring unambiguous detection.

-

Label Stability: The deuterium atoms are placed on the aromatic pyridine ring. C-D bonds on an aromatic ring are highly stable and not susceptible to back-exchange with hydrogen under typical analytical conditions, ensuring the label is retained throughout the process.

-

Co-elution: As it is chemically identical to norcotinine, it co-elutes perfectly during liquid chromatography, ensuring that it experiences the exact same matrix effects at the exact same time as the analyte.

-

Racemic Form: Norcotinine in biological systems is typically present as a racemic mixture. Using the (R,S) racemic standard is appropriate for quantifying total norcotinine, as is common practice in most toxicological and smoking exposure studies.[6][7]

Physicochemical Properties and Structure

The fundamental characteristics of (R,S)-Norcotinine-pyridyl-d4 are essential for its proper handling, storage, and use in method development.

Caption: Chemical Structure of (R,S)-Norcotinine-pyridyl-d4.

| Property | Value | Reference(s) |

| Chemical Name | 5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one | [8][9] |

| Synonyms | (R,S)-Norcotinine pyridyl-d4, 5-(3-Pyridinyl)-2-pyrrolidinone-pyridyl-d4 | [10] |

| CAS Number | 1020719-70-3 | [8][9][11] |

| Molecular Formula | C₉H₆D₄N₂O | [11] |

| Molecular Weight | 166.21 g/mol | [8][11] |

| Appearance | Off-White to Pale Brown Solid | [10] |

| Storage Temperature | -20°C | [9] |

| Unlabeled CAS Number | 17708-87-1 | [8][9][12] |

Synthesis and Quality Control

The synthesis of stable isotope-labeled compounds is a specialized process that requires careful planning to ensure high isotopic purity and chemical integrity. While multiple routes are possible, a plausible and efficient synthesis can be adapted from established methods for labeling pyridine rings and synthesizing related alkaloids.[13]

A Plausible Synthetic Pathway

A robust synthetic strategy starts with a commercially available deuterated building block, such as pyridine-d5, to ensure the label is incorporated early and efficiently.

Caption: Plausible synthetic pathway adapted from related alkaloid syntheses.[13]

Expertise in Synthesis:

-

Bromination: Starting with pyridine-d5, selective bromination at the 3-position yields 3-bromopyridine-d4.[13]

-

Carboxylation: A lithium-halogen exchange followed by quenching with carbon dioxide (dry ice) installs the carboxylic acid group to form nicotinic acid-2,4,5,6-d4.[13]

-

Esterification: The acid is converted to an ester (e.g., ethyl nicotinate-d4) to facilitate the subsequent condensation reaction.[13]

-

Condensation: The key C-C bond formation is achieved by condensing the deuterated ethyl nicotinate with a protected pyrrolidinone derivative, which upon hydrolysis and decarboxylation yields myosmine-2,4,5,6-d4.[13]

-

Reduction: Myosmine-d4 is then reduced, for example with sodium borohydride, to yield racemic (R,S)-Nornicotine-d4.[13][14]

-

Oxidation: Finally, the pyrrolidine ring of nornicotine-d4 is oxidized to the corresponding lactam, yielding the target compound, (R,S)-Norcotinine-pyridyl-d4. This step mirrors the metabolic conversion of nornicotine to norcotinine.[3]

Purification and Quality Control

Post-synthesis, the crude product must be purified, typically using column chromatography or preparative HPLC. The final product's quality is paramount.

-

Chemical Purity: Assessed by HPLC-UV or LC-MS, with a target purity of >98%.

-

Isotopic Purity: Determined by mass spectrometry. It is defined as the percentage of the compound that contains the desired number of deuterium atoms. A high isotopic purity (>98%) is essential to prevent contribution to the native analyte signal.

-

Structural Confirmation: Confirmed using ¹H NMR (verifying the absence of signals from the deuterated positions on the pyridine ring), ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the exact mass.

Application in a Validated Bioanalytical Workflow

The primary application of (R,S)-Norcotinine-pyridyl-d4 is in the quantitative analysis of norcotinine in complex biological matrices like urine, plasma, or meconium.[6][7][15]

Detailed Experimental Protocol: Quantification of Norcotinine in Human Urine by LC-MS/MS

This protocol represents a robust, self-validating system for the accurate measurement of urinary norcotinine.

Step 1: Sample Preparation

-

Rationale: Urine contains enzymes that can hydrolyze conjugated metabolites back to their free form. An initial hydrolysis step is often needed to measure "total" norcotinine. Subsequently, interfering substances (salts, proteins) must be removed.

-

Procedure:

-

To 200 µL of urine sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL (R,S)-Norcotinine-pyridyl-d4 in methanol). Vortex briefly.

-

Add 50 µL of β-glucuronidase enzyme solution to hydrolyze glucuronide conjugates. Incubate at 37°C for 2 hours.[7]

-

Stop the reaction and precipitate proteins by adding 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

Step 2: LC-MS/MS Analysis

-

Rationale: Liquid chromatography separates norcotinine from other urinary components to minimize matrix effects. Tandem mass spectrometry provides highly selective and sensitive detection by monitoring a specific precursor-to-product ion transition.

-

Instrumentation Parameters:

| Parameter | Setting |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 70% B over 5 minutes |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Analyte Transition | Norcotinine: m/z 163.1 → 130.1 |

| Internal Std Transition | Norcotinine-d4: m/z 167.1 → 134.1 |

Note: Mass transitions are predictive and should be optimized on the specific instrument used. The chosen fragments correspond to a logical loss from the parent molecule.

Bioanalytical Workflow Diagram

Caption: Standard workflow for quantification of Norcotinine using its deuterated standard.

Conclusion

(R,S)-Norcotinine-pyridyl-d4 is more than just a chemical reagent; it is an enabling technology for high-fidelity bioanalysis. Its thoughtful design—a stable, high-mass isotopic label on the core structure of a key nicotine metabolite—directly addresses the inherent challenges of quantification in complex biological matrices. By serving as a near-perfect internal standard for Stable Isotope Dilution Analysis, it provides the foundation for robust, accurate, and reproducible data in pharmacokinetic, toxicological, and clinical studies of nicotine exposure and metabolism. Understanding its properties, synthesis, and application is essential for any researcher aiming to produce the highest quality data in this field.

References

- Hecht, S. S., & Hoffmann, D. (1988). Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. PubMed.

- Lautie, M. F., & Leygue, N. (1991). Synthesis of deuterated methyl pyridines. INIS-IAEA.

- Shakleya, D. M., et al. (2010). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. PMC - NIH.

- Collum, D. B., et al. (2014). Methods for the synthesis of deuterated vinyl pyridine monomers. Google Patents.

- Lautie, M. F., & Leygue, N. (1991). Synthesis of deuterated methyl pyridines. OSTI.GOV.

- Wan, B., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC - NIH.

- McAtee, J. R., et al. (2018). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. Journal of the American Chemical Society.

- National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem.

- Perrett, D., & Frazer, I. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. PubMed.

- Hecht, S. S. (2018). Biochemistry of nicotine metabolism and its relevance to lung cancer. PMC - NIH.

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate.

- LGC Standards. (n.d.). (R,S)-Norcotinine-pyridyl-d4. LGC Standards.

- EvitaChem. (n.d.). Buy (R,S)-Norcotinine-pyridyl-d4. EvitaChem.

- ChemicalBook. (n.d.). (R,S)-NORNICOTINE-D4. ChemicalBook.

- Santa Cruz Biotechnology. (n.d.). (R,S)-Nornicotine-d4. SCBT.

- Pichini, S., et al. (1998). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. PubMed.

- Murphy, S. E., et al. (2013). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PMC - NIH.

- Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PMC - NIH.

- National Center for Biotechnology Information. (n.d.). Norcotinine. PubChem.

- LGC Standards. (n.d.). (R,S)-Norcotinine-pyridyl-d4. LGC Standards.

- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC - PubMed Central.

- Lisko, J. G., et al. (2013). Determination of Nicotine and Other Minor Alkaloids in International Cigarettes by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. ResearchGate.

- LGC Standards. (n.d.). (R,S)-Nornicotine-d4 (100 ug/mL in Methanol). LGC Standards.

- ChemicalBook. (n.d.). (R,S)-NORCOTININE-PYRIDYL-D4. ChemicalBook.

- Munson, J. W., & Hodgkins, T. G. (1977). Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative. ResearchGate.

- Jacob, P. (n.d.). Total enantioselective synthesis of (S)-Nicotine. University of California, San Francisco.

- LookChem. (n.d.). (r,s)-norcotinine-pyridyl-d4 suppliers USA. LookChem.

- Akamanchi, G. S., et al. (2015). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scirp.org.

- ChemTik. (n.d.). (R,S)-Nornicotine-d4. ChemTik Products.

- Kanne, D. B. (2012). Process for the preparation of (r,s)-nicotine. Google Patents.

- Von Weymarn, L. (2010). Analysis of Nicotine Metabolites in Three Ethnic Groups. University Digital Conservancy.

- Smith, D. C., et al. (2021). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv.

Sources

- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R,S)-Norcotinine-pyridyl-d4 | LGC Standards [lgcstandards.com]

- 9. (R,S)-Norcotinine-pyridyl-d4 | LGC Standards [lgcstandards.com]

- 10. (r,s)-norcotinine-pyridyl-d4 suppliers USA [americanchemicalsuppliers.com]

- 11. (R,S)-NORCOTININE-PYRIDYL-D4 | 1020719-70-3 [chemicalbook.com]

- 12. Norcotinine | C9H10N2O | CID 413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]

- 15. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Crucial Role of a Labeled Metabolite

An In-Depth Technical Guide to (R,S)-Norcotinine-pyridyl-d4: Application in Quantitative Bioanalysis

(R,S)-Norcotinine-pyridyl-d4 is the stable isotope-labeled (SIL) form of (R,S)-Norcotinine, a minor metabolite of nicotine.[1][2] In the fields of pharmacology, toxicology, and clinical research, the precise quantification of nicotine and its metabolites is paramount for understanding tobacco exposure, nicotine metabolism, and the pharmacokinetics of smoking cessation therapies.[3] (R,S)-Norcotinine-pyridyl-d4 serves as an indispensable tool in this endeavor, functioning as an internal standard for analytical methodologies, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Its structure is nearly identical to the endogenous analyte, norcotinine, but its increased mass due to the incorporation of four deuterium atoms allows it to be distinguished by a mass spectrometer. This guide provides a comprehensive overview of its molecular characteristics, its function as an internal standard, its relevance within the nicotine metabolism pathway, and a detailed protocol for its application in a research setting.

| Property | Value | Source(s) |

| Chemical Name | 5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one | [1] |

| Synonyms | (R,S)-Norcotinine pyridyl-d4; 2-Pyrrolidinone, 5-(3-pyridinyl-2,4,5,6-d4)- | [1] |

| Molecular Formula | C₉H₆D₄N₂O | [5] |

| Molecular Weight | 166.21 g/mol | [1][5][6] |

| CAS Number | 1020719-70-3 | [1][5] |

| Appearance | White to Light Brown Solid | [7] |

| Storage Temperature | -20°C Freezer | [7] |

Pillar of Precision: The Function of Internal Standards in Mass Spectrometry

Quantitative analysis using mass spectrometry is susceptible to variations that can compromise accuracy and reproducibility.[8] Factors such as inconsistencies in sample preparation, fluctuations in injection volume, matrix-induced ion suppression, and instrument drift can all impact the measured signal intensity of an analyte.[9][10] An internal standard (IS) is a compound of known concentration added to every sample—including calibrators, quality controls, and unknowns—at the very beginning of the analytical process to correct for these variations.[11]

The ideal internal standard is a stable isotope-labeled version of the analyte.[11] (R,S)-Norcotinine-pyridyl-d4 is a quintessential example. Because its physicochemical properties are virtually identical to the unlabeled norcotinine, it experiences the same losses during sample extraction, the same chromatographic retention behavior, and the same ionization efficiency (or suppression) in the mass spectrometer's ion source.[8] However, due to its higher mass, it generates a distinct signal. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability is normalized, leading to highly accurate and precise quantification.[9]

Caption: Internal standard normalization workflow.

Contextualizing the Analyte: Nicotine Metabolism Pathway

Nicotine is extensively metabolized in the human body, primarily by hepatic enzymes.[12] The major metabolic pathway involves the C-oxidation of nicotine to cotinine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2A6.[13] Cotinine is then further metabolized. While the primary route is hydroxylation to trans-3'-hydroxycotinine, a minor pathway involves the formation of norcotinine.[13][14] Although norcotinine accounts for less than 5% of a nicotine dose, its quantification is essential for a complete metabolic profile.[14]

Caption: Conceptual synthesis workflow.

Experimental Protocol: Quantification of Norcotinine in Human Meconium via LC-MS/MS

This protocol provides a validated methodology for the simultaneous quantification of nicotine and its metabolites, including norcotinine, in a complex biological matrix like meconium, using (R,S)-Norcotinine-pyridyl-d4 as an internal standard. [4] 1. Preparation of Standards and Reagents

-

Calibration Standards: Prepare a stock solution of unlabeled (R,S)-Norcotinine in methanol. Serially dilute this stock to create working solutions for calibration curve points (e.g., ranging from 1 to 500 ng/mL).

-

Internal Standard (IS) Working Solution: Prepare a working solution of (R,S)-Norcotinine-pyridyl-d4 in methanol at a fixed concentration (e.g., 1000 ng/mL). [4]The final concentration in the sample after addition should be optimized but a target of 50 ng/g is a good starting point. [4]* Extraction Solvent: Prepare an appropriate organic solvent for protein precipitation and extraction, such as acetonitrile.

2. Sample Preparation

-

Weigh 0.5 g (± 0.01 g) of the meconium sample (blank, calibrator, QC, or unknown) into a 15 mL polypropylene tube. [4]2. Add 25 µL of the IS working solution to every tube except for "double blank" samples (matrix without analyte or IS). [4]3. For calibrators and QCs, add 25 µL of the corresponding unlabeled working standard solution. For blanks and unknowns, add 25 µL of methanol.

-

Vortex mix for 10 seconds.

-

Add 2 mL of acetonitrile to precipitate proteins and extract the analytes.

-

Vortex vigorously for 1 minute, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient starting at ~5% B, ramping up to 95% B over 5-7 minutes, holding, and then re-equilibrating.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

4. Data Analysis

-

Integrate the peak areas for both the analyte (Norcotinine) and the internal standard (Norcotinine-d4) for all samples.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).

-

Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Apply a linear regression model with 1/x or 1/x² weighting to the calibration curve.

-

Determine the concentration of norcotinine in the unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Caption: Quantitative bioanalysis workflow.

Conclusion